Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate
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Overview
Description
Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with a trimethylsilyloxy group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexene derivatives with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then esterified to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-trimethylsilyloxycyclohexene: Similar structure but lacks the carboxylate ester group.
Methylcyclohexene: Lacks the trimethylsilyloxy and carboxylate ester groups, making it less reactive in certain reactions.
Cyclohexene: A simpler compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate is unique due to the presence of both the trimethylsilyloxy and carboxylate ester groups. These functional groups confer specific reactivity and stability, making the compound valuable in various synthetic and industrial applications .
Properties
CAS No. |
62269-47-0 |
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Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H20O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H2,1-4H3 |
InChI Key |
YICTZQVKGDOBNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
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